molecular formula C20H13F3N4OS B2734148 3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114909-37-3

3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2734148
CAS No.: 1114909-37-3
M. Wt: 414.41
InChI Key: HFQBTSHEJONDEJ-UHFFFAOYSA-N
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Description

The compound appears to contain several distinct functional groups, including a phenyl group, a trifluoromethyl group, an oxadiazole ring, and a pyridazine ring. These groups could potentially confer a range of properties to the compound, depending on their exact arrangement .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced via a trifluoromethylation reaction .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to be quite electronegative, which could make the compound more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of multiple aromatic rings could increase its stability, while the trifluoromethyl group could influence its polarity .

Scientific Research Applications

Synthesis and Biological Significance

Compounds with oxadiazole scaffolds, similar to the one described, are significant in medicinal chemistry due to their broad spectrum of biological activities. For instance, derivatives of phenothiazines, which may include similar structural motifs, exhibit promising antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. These activities result from interactions with biological systems through various mechanisms, including pharmacophoric substituents, multicyclic ring system interactions, and lipophilic characteristics facilitating membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).

Optoelectronic and Material Science Applications

Research into quinazolines and pyrimidines, compounds with structural similarities to the query compound, highlights their applications in optoelectronic materials. The incorporation of such fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These include materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors, underscoring the potential of similar compounds in advanced material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Chemical Inhibition and Pharmacological Applications

In the realm of pharmacology, chemical structures like the one can act as selective inhibitors for various isoforms of enzymes such as cytochrome P450. This highlights their potential in drug development for managing drug-drug interactions and optimizing therapeutic strategies (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011). Moreover, imidazo[1,2-b]pyridazine scaffolds, closely related to the query, are known for their broad range of bioactive molecules, suggesting potential therapeutic applications in medicine, including kinase inhibition and enhanced pharmacokinetics profiles (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Future Directions

The potential applications of the compound would depend on its specific properties. Compounds with similar functional groups have found use in a variety of fields, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4OS/c21-20(22,23)15-8-4-7-14(11-15)19-24-17(28-27-19)12-29-18-10-9-16(25-26-18)13-5-2-1-3-6-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQBTSHEJONDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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